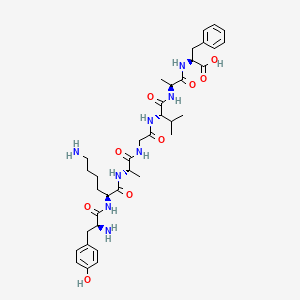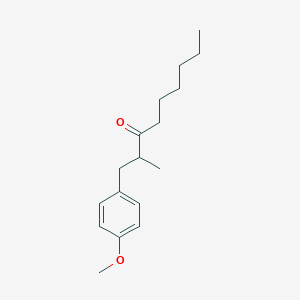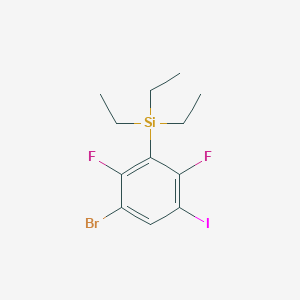![molecular formula C20H15NO B12591046 N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide CAS No. 645405-51-2](/img/structure/B12591046.png)
N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide typically involves the condensation of naphthalen-1-yl and phenyl groups with a prop-2-enamide moiety. One common method involves the reaction of naphthalen-1-ylamine with benzaldehyde under basic conditions to form the corresponding Schiff base, which is then reacted with acryloyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to facilitate the condensation and subsequent reactions.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-yl and phenyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the naphthalen-1-yl and phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂) under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction may produce naphthylamines.
Scientific Research Applications
N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential anti-inflammatory and antimicrobial properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of transcription factors like NF-κB, which plays a role in inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-Phenylnaphthalen-1-amine: This compound is structurally similar and shares some chemical properties.
N-Phenyl-2-naphthylamine: Another similar compound with comparable applications and properties.
Uniqueness
N-[(E)-(Naphthalen-1-yl)(phenyl)methylidene]prop-2-enamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
645405-51-2 |
|---|---|
Molecular Formula |
C20H15NO |
Molecular Weight |
285.3 g/mol |
IUPAC Name |
N-[naphthalen-1-yl(phenyl)methylidene]prop-2-enamide |
InChI |
InChI=1S/C20H15NO/c1-2-19(22)21-20(16-10-4-3-5-11-16)18-14-8-12-15-9-6-7-13-17(15)18/h2-14H,1H2 |
InChI Key |
YEUCWBUUVHVTPM-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)N=C(C1=CC=CC=C1)C2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-(4-Methoxyphenyl)-2H-thieno[3,2-d][1,3]oxazine-2,4(1H)-dione](/img/structure/B12590969.png)






![Acetamide, N-[2-(4-hydroxybenzoyl)naphtho[2,1-b]furan-1-yl]-](/img/structure/B12591002.png)


![4-[(4-Octylbenzoyl)oxy]phenyl 4-(9-bromononyl)benzoate](/img/structure/B12591022.png)
![1-Bromo-4-{2-[4-(decyloxy)phenyl]ethenyl}benzene](/img/structure/B12591029.png)

